molecular formula C9H8ClNO B6253827 6-(chloromethyl)-2-methyl-1,3-benzoxazole CAS No. 1806492-85-2

6-(chloromethyl)-2-methyl-1,3-benzoxazole

Cat. No.: B6253827
CAS No.: 1806492-85-2
M. Wt: 181.6
InChI Key:
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Description

6-(chloromethyl)-2-methyl-1,3-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloromethyl group at the 6th position and a methyl group at the 2nd position of the benzoxazole ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-2-methyl-1,3-benzoxazole typically involves the chloromethylation of 2-methyl-1,3-benzoxazole. One common method includes the reaction of 2-methyl-1,3-benzoxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This reaction proceeds via the formation of a chloromethyl cation, which then undergoes electrophilic substitution at the 6th position of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of solvents and catalysts may be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-2-methyl-1,3-benzoxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoxazole derivatives.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction of the benzoxazole ring can yield dihydrobenzoxazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, sulfoxides, sulfones, and dihydrobenzoxazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(chloromethyl)-2-methyl-1,3-benzoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-2-methyl-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites on proteins or DNA, potentially leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1,3-benzoxazole: Lacks the chloromethyl group, resulting in different reactivity and biological activity.

    6-methyl-2-methyl-1,3-benzoxazole: Contains a methyl group instead of a chloromethyl group at the 6th position, leading to variations in chemical behavior.

    6-(bromomethyl)-2-methyl-1,3-benzoxazole: Similar structure but with a bromomethyl group, which can exhibit different reactivity in nucleophilic substitution reactions.

Uniqueness

6-(chloromethyl)-2-methyl-1,3-benzoxazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution. This makes it a versatile intermediate in chemical synthesis and a valuable compound in various scientific research applications.

Properties

CAS No.

1806492-85-2

Molecular Formula

C9H8ClNO

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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